

# Assessing Neonatal Outcomes Following Atosiban Versus Other Tocolytics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Atosiban |           |
| Cat. No.:            | B549348  | Get Quote |

This guide provides a comprehensive comparison of neonatal outcomes following treatment with **atosiban** versus other tocolytic agents for preterm labor. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data from systematic reviews, meta-analyses, and clinical trials.

### Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality globally. Tocolytic agents are administered to women in preterm labor to delay delivery, allowing for the administration of antenatal corticosteroids to improve fetal lung maturity and for in-utero transfer to a facility with a neonatal intensive care unit (NICU). **Atosiban**, an oxytocin receptor antagonist, is a commonly used tocolytic. This guide compares its efficacy and safety in terms of neonatal outcomes against other frequently used tocolytics, including calcium channel blockers (nifedipine), beta-adrenergic agonists (ritodrine), and prostaglandin inhibitors (indomethacin).

## **Comparative Efficacy and Neonatal Outcomes**

The primary goal of tocolysis is the improvement of neonatal outcomes.[1] While tocolytics have been shown to delay birth, their benefit on neonatal outcomes is a subject of ongoing research.[2][3]



Nifedipine, a calcium channel blocker, is one of the most common tocolytics used worldwide.[4] An individual participant data meta-analysis (IPDMA) comparing nifedipine and **atosiban** found no significant differences in the composite neonatal outcome, which included perinatal mortality and neonatal morbidities like respiratory distress syndrome (RDS), intraventricular hemorrhage (IVH), periventricular leukomalacia, necrotizing enterocolitis (NEC), and sepsis.[4][5] In this analysis, the composite neonatal outcome occurred in 16% of neonates after nifedipine versus 19% after **atosiban**.[4][5] However, a non-significant higher neonatal mortality was observed in the nifedipine-exposed group.[4][5] Conversely, NICU admission was less frequent after nifedipine (46%) compared to **atosiban** (59%).[4][5] An indirect comparison meta-analysis suggested that nifedipine was associated with a significant reduction in RDS compared to **atosiban**.[6] Some studies have found that nifedipine may be more effective in prolonging pregnancy.[4][5][7]

Ritodrine is a beta-adrenergic agonist.[8] Studies comparing **atosiban** and ritodrine have generally found comparable efficacy in delaying delivery.[9][10] A multicenter retrospective study found that in singleton pregnancies, neonatal outcomes were superior in the **atosiban** group compared to the ritodrine group, with a lower rate of NICU admission.[11] For multifetal pregnancies, **atosiban** was more effective than ritodrine in maintaining the pregnancy.[11] Maternal cardiovascular side effects, particularly tachycardia, are significantly more common with ritodrine.[9][12]

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthetase inhibitor.[13] While effective in delaying delivery, its use is associated with potential neonatal complications, including oligohydramnios, renal failure, necrotizing enterocolitis, intraventricular hemorrhage, and premature closure of the ductus arteriosus.[13][14] Due to these risks, the use of indomethacin is often limited to gestations under 32 weeks and for short durations.[15] Direct comparative data on neonatal outcomes between **atosiban** and indomethacin from large-scale trials are limited.

## **Data on Neonatal Outcomes**

The following tables summarize quantitative data on key neonatal outcomes from comparative studies.

Table 1: Atosiban vs. Nifedipine - Neonatal Outcomes



| Outcome                          | Atosiban<br>Group | Nifedipine<br>Group | Odds Ratio<br>(95% CI) | Source |
|----------------------------------|-------------------|---------------------|------------------------|--------|
| Composite<br>Neonatal<br>Outcome | 69/359 (19%)      | 58/364 (16%)        | 0.76 (0.47-1.23)       | [4][5] |
| Perinatal Death                  | 7/380 (1.8%)      | 14/392 (3.6%)       | 2.0 (0.80-5.1)         | [4][5] |
| NICU Admission                   | 59%               | 46%                 | 0.32 (0.14-0.75)       | [4][5] |
| Respiratory Distress Syndrome    | -                 | -                   | 0.55 (0.32-0.97)*      | [6]    |

<sup>\*</sup>Data from an indirect comparison meta-analysis.

Table 2: Atosiban vs. Ritodrine - Neonatal Outcomes

| Outcome                       | Atosiban<br>Group | Ritodrine<br>Group      | p-value         | Source |
|-------------------------------|-------------------|-------------------------|-----------------|--------|
| Neonatal<br>Death             | 8 cases           | 18 cases                | -               | [11]   |
| NICU Admission<br>(Singleton) | Lower             | Significantly<br>Higher | <0.05           | [11]   |
| Apgar Score < 7               | Lower proportion  | Higher proportion       | Not significant | [11]   |

| Neonatal/Infant Outcome | No difference | No difference | - |[9] |

## **Experimental Protocols**

The methodologies of the key cited studies provide context for the presented data.

• Objective: To evaluate the effectiveness of nifedipine and **atosiban** on neonatal outcomes in women with threatened preterm birth.[4]



- Study Design: A systematic review and meta-analysis combining individual participant data with aggregate metadata.[4]
- Inclusion Criteria: Randomized controlled trials comparing nifedipine and atosiban for the treatment of threatened preterm birth between 24 and 34 weeks of gestation.[4][5]
- Intervention: Intravenous atosiban or oral nifedipine.
- Primary Outcome: A composite of perinatal mortality and neonatal morbidities including respiratory distress syndrome, intraventricular hemorrhage, periventricular leukomalacia, necrotizing enterocolitis, and sepsis.[4][5]
- Secondary Outcomes: NICU admission, prolongation of pregnancy, and gestational age at delivery.[4]
- Objective: To compare the efficacy and safety of intravenous atosiban and ritodrine in treating spontaneous preterm labor.[9]
- Study Design: A randomized controlled trial.[9]
- Participants: Pregnant women with threatened preterm delivery.
- Intervention: Patients were randomized to receive either intravenous atosiban or intravenous ritodrine.[9]
- Primary Outcome: Tocolytic efficacy, assessed as the proportion of women who did not deliver and did not require alternative tocolytic treatment at 7 days after therapy initiation.
- Secondary Outcomes: Maternal and neonatal adverse events.[9]

# **Signaling Pathways and Experimental Workflows**

The tocolytics discussed in this guide have distinct mechanisms of action at the cellular level to inhibit myometrial contractions.







#### Generalized Tocolytic Clinical Trial Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tocolytics Do Not Improve Neonatal Outcomes in Preterm Birth [medscape.com]
- 2. Atosiban for Preterm Birth: Prolongs labour but not Neonatal outcomes, finds study [medicaldialogues.in]
- 3. Atosiban versus placebo in the treatment of threatened preterm birth between 30 and 34 weeks gestation: study protocol of the 4-year APOSTEL 8 follow-up PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocolysis with nifedipine versus atosiban and perinatal outcome: an individual participant data meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of nifedipine versus atosiban for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. Tocolysis StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atosiban versus ritodrine as tocolytics in external cephalic version PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter, retrospective comparison of pregnancy outcomes between groups of preterm labor nulliparous mothers treated with atosiban vs. ritodrine in singleton and multiple pregnancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. contemporaryobgyn.net [contemporaryobgyn.net]
- 14. Indomethacin in pregnancy: applications and safety PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Assessing Neonatal Outcomes Following Atosiban Versus Other Tocolytics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549348#assessing-the-neonatal-outcomesfollowing-atosiban-versus-other-tocolytics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com